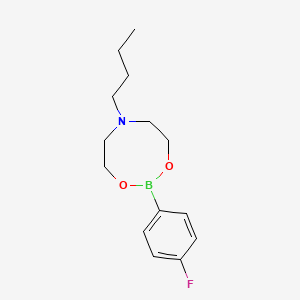

4-Fluorophenylboronic acid N-butyldiethanolamine ester

Description

4-Fluorophenylboronic acid N-butyldiethanolamine ester is a boronic ester derivative where the boronic acid group of 4-fluorophenylboronic acid is complexed with N-butyldiethanolamine. This compound belongs to a class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science. Structurally, the N-butyldiethanolamine moiety introduces a bulky aliphatic diol group, which influences the steric and electronic properties of the boronic ester, thereby modulating its reactivity and stability .

Properties

IUPAC Name |

6-butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BFNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMBRNKNEMBWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification Method

Procedure:

The direct esterification involves mixing equimolar amounts of 4-fluorophenylboronic acid and N-butyldiethanolamine in an inert organic solvent such as toluene or dimethylformamide (DMF). The mixture is heated under reflux to facilitate ester bond formation, often with azeotropic removal of water to drive the reaction equilibrium towards ester formation.Catalysts:

Acid catalysts like sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate. However, due to the sensitivity of boronic acids, mild acid catalysts or catalyst-free conditions are preferred to avoid side reactions.Reaction Conditions:

Typical reaction temperatures range from 80°C to 120°C, with reaction times spanning 3 to 6 hours depending on the catalyst and solvent system.Workup:

After completion, the reaction mixture is cooled, and the pH is adjusted to neutral or slightly basic using sodium hydroxide solution to quench the reaction and separate the organic phase. The organic layer is washed with water to remove impurities and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields the crude ester, which is further purified by recrystallization or chromatographic methods.

Use of Coupling Agents

Procedure:

An alternative method employs coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to activate the boronic acid hydroxyl groups, facilitating ester bond formation with N-butyldiethanolamine at ambient or slightly elevated temperatures.Advantages:

This method allows milder reaction conditions and often results in higher yields and purities by minimizing side reactions.Reaction Conditions:

The reaction is carried out at room temperature to 50°C for 12 to 24 hours in solvents like dichloromethane or tetrahydrofuran (THF).Workup:

Byproducts such as dicyclohexylurea are removed by filtration, and the product is isolated by solvent evaporation and purification.

Solvent-Free or Microwave-Assisted Synthesis

Emerging Techniques:

Recent advances include solvent-free or microwave-assisted synthesis, which offer environmentally friendly and time-efficient alternatives.Procedure:

The reactants are mixed in stoichiometric ratios and subjected to microwave irradiation at controlled power and temperature, typically around 100°C for 10 to 30 minutes.Benefits:

These methods reduce reaction time significantly and often improve product yield and purity.

Data Table: Comparative Summary of Preparation Methods

| Preparation Method | Reaction Conditions | Catalysts/Agents | Solvent | Reaction Time | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| Direct Esterification | 80-120°C reflux | Mild acid or none | Toluene, DMF | 3-6 hours | 85-95 | 97-99 | Simple, scalable | Longer reaction time |

| Coupling Agent-Assisted | Room temp to 50°C | DCC, DIC | DCM, THF | 12-24 hours | 90-98 | 98-99 | High yield, mild conditions | Expensive reagents, byproducts |

| Microwave-Assisted | ~100°C microwave irradiation | None or trace catalyst | Solvent-free or minimal | 10-30 minutes | 88-96 | 96-98 | Fast, eco-friendly | Requires specialized equipment |

Research Findings and Notes

Purity and Yield:

Across methods, product purity typically ranges from 96% to 99%, with yields between 85% and 98%. The coupling agent method tends to provide the highest purity and yield, albeit with higher costs.Reaction Monitoring:

Reaction progress is commonly monitored by liquid phase sampling and analyzed via chromatographic techniques such as HPLC or GC-MS, ensuring the residual 4-fluorophenylboronic acid content is below 1% at reaction completion.pH Control:

Adjusting the pH to neutral or slightly basic after reaction completion is critical to facilitate phase separation and removal of acidic impurities.Solvent Selection:

Solvent choice impacts reaction rate and product isolation. Toluene and dimethylbenzene are preferred for reflux esterification due to their high boiling points and ability to form azeotropes with water.Environmental and Safety Considerations: Microwave-assisted and solvent-free methods reduce solvent use and waste, aligning with green chemistry principles. However, scale-up challenges and equipment costs remain considerations.

Chemical Reactions Analysis

4-Fluorophenylboronic acid N-butyldiethanolamine ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the major product is a biaryl or substituted alkene.

Scientific Research Applications

4-Fluorophenylboronic acid N-butyldiethanolamine ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorophenylboronic acid N-butyldiethanolamine ester in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The compound’s stability and functional group tolerance are attributed to the coordination of the boron atom with the nitrogen and oxygen atoms in the N-butyldiethanolamine moiety, which enhances its reactivity and selectivity .

Comparison with Similar Compounds

Catechol Esters

Catechol-based 4-fluorophenylboronic esters (e.g., tetrachlorocatechol, dimethoxycatechol) feature aromatic diol backbones. These esters exhibit strong electron-withdrawing or donating effects depending on substituents. For example:

- Tetrachlorocatechol ester (10) : Electron-deficient due to chlorine substituents, leading to reduced migratory aptitude in transmetalation (rate constant k = 1.30 × 10⁻⁶ s⁻¹ at −30°C) .

- Dimethoxycatechol esters (12, 13) : Electron-donating methoxy groups enhance transmetalation rates by 4.2–5.78-fold compared to arylboronic acids .

In contrast, N-butyldiethanolamine ester has a flexible aliphatic diol structure, likely imposing greater steric hindrance and moderate electron-donating effects, which may slow transmetalation compared to catechol derivatives .

Pinacol and Glycol Esters

Pinacol (16) and glycol (17) esters are cyclic aliphatic diol derivatives. Pinacol esters (e.g., 4-fluorophenyl pinacol boronic ester) are widely used due to their commercial availability and stability. Glycol esters similarly failed to form reactive intermediates under these conditions . The N-butyldiethanolamine ester, with a longer alkyl chain, may offer improved solubility in polar solvents compared to pinacol or glycol esters .

Reactivity in Suzuki-Miyaura Cross-Coupling

Transmetalation rates vary significantly across boronic esters (Table 1):

Biological Activity

4-Fluorophenylboronic acid N-butyldiethanolamine ester is a compound that combines a boronic acid moiety with an amine ester. This unique structure contributes to its biological activity, particularly in the fields of medicinal chemistry and organic synthesis. The compound is characterized by its ability to interact with various biological targets, which is primarily attributed to the boronic acid functionality.

- Molecular Formula : C13H18BFO2N

- Molecular Weight : Approximately 265.13 g/mol

The compound features a 4-fluorophenyl group attached to a boronic acid, which is esterified with N-butyldiethanolamine. This configuration enhances its reactivity and selectivity compared to non-fluorinated analogs, making it valuable in both research and industrial applications.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in their biological activity. The interaction of this compound with biological targets can lead to various biochemical outcomes, including modulation of enzyme activity and inhibition of protein-protein interactions.

Anticancer Properties

Research has indicated that boronic acids, including 4-fluorophenylboronic acid derivatives, exhibit anticancer properties by inhibiting proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting apoptosis. Studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Boronic acids have been reported to interfere with bacterial cell wall synthesis and biofilm formation. Preliminary studies suggest that this compound may possess similar activities, although further research is required to establish its efficacy against specific microbial strains.

Research Findings

A variety of studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

- Binding Affinity : The compound demonstrates significant binding affinity for certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

- Selectivity : The fluorinated structure enhances selectivity towards specific biological targets compared to non-fluorinated counterparts.

- Synergistic Effects : When used in combination with other therapeutic agents, the compound may exhibit synergistic effects, enhancing overall efficacy.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of various boronic acid derivatives on cancer cell lines. The results indicated that the presence of a fluorine atom significantly increased the potency of these compounds against breast cancer cells.

- Antimicrobial Testing : In a recent investigation, this compound was tested against gram-positive and gram-negative bacteria. The compound showed promising results, inhibiting bacterial growth at low concentrations.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Bromophenylboronic acid N-butyldiethanolamine ester | Moderate anticancer activity | Similar structure without fluorine |

| 4-Amino-3-fluorophenylboronic acid | Enhanced proteasome inhibition | Contains amino group affecting activity |

| 4-Fluorophenylboronic acid neopentylglycol ester | Potential anti-inflammatory effects | Different alcohol structure |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluorophenylboronic acid N-butyldiethanolamine ester, and what critical parameters influence yield?

- Methodology : The ester can be synthesized via condensation of 4-fluorophenylboronic acid with N-butyldiethanolamine under anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvent choice (e.g., THF or DMF) and reaction temperature (typically 0–25°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Data Insight : Evidence for analogous esters (e.g., pinacol esters) suggests yields of 50–85% depending on steric and electronic factors of the boronic acid precursor .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) to confirm substituent positions and boron coordination.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines : Store at 0–6°C in airtight, amber glass vials under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic ester moiety. Desiccants (e.g., silica gel) should be included in the storage container .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this ester as a boron source?

- Methodology :

- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1 v/v) at 60–80°C.

- Base selection : K₂CO₃ or Cs₂CO₃ for deprotonation; avoid strong bases (e.g., NaOH) to prevent ester degradation.

- Monitoring : Track reaction progress via TLC (Rf ≈ 0.3–0.5 in hexane/ethyl acetate) and isolate products via extraction (ethyl acetate/water) .

- Data Insight : Analogous pinacol esters achieve coupling yields of 70–90% with aryl halides under optimized conditions .

Q. What analytical challenges arise when distinguishing this ester from its hydrolyzed boronic acid form?

- Methodology :

- IR spectroscopy : Look for B-O stretching vibrations (~1340 cm⁻¹ for esters vs. ~1200 cm⁻¹ for boronic acids).

- ¹¹B NMR : Hydrolyzed products show a downfield shift (δ ~10 ppm for trigonal planar B(OH)₂ vs. δ ~30 ppm for tetrahedral esters).

- pH-dependent solubility : Esters are less water-soluble than boronic acids, enabling separation via aqueous/organic partitioning .

Q. How can researchers address contradictions in reported reactivity data for fluorinated phenylboronic esters?

- Troubleshooting :

- Electronic effects : The electron-withdrawing fluorine substituent reduces boron Lewis acidity, slowing transmetalation in cross-couplings. Adjust catalyst loading (5–10 mol% Pd) and reaction time (12–24 hrs).

- Steric effects : N-butyldiethanolamine’s bulk may hinder access to the boron center. Compare reactivity with less hindered esters (e.g., pinacol) to isolate steric contributions .

- Case Study : For 4-acetylphenylboronic esters, steric hindrance reduced coupling yields by 15–20% compared to unsubstituted analogs .

Safety and Compliance

Q. What safety precautions are essential when handling this compound in the laboratory?

- Protocols :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Toxicity data for similar boronic esters indicate LD₅₀ > 2000 mg/kg (oral, rat), but chronic effects are poorly studied .

Data Reproducibility

Q. How can researchers validate synthetic procedures from literature lacking detailed experimental parameters?

- Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.